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Compound of Interest

Compound Name: 2-Phenylpentan-3-one

Cat. No.: B3023645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the ketone 2-Phenylpentan-3-one (C₁₁H₁₄O, Molar Mass: 162.23 g/mol ).[1][2] The

information presented herein is crucial for the accurate identification, characterization, and

quality control of this compound in research and development settings. This document details

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

alongside the experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Phenylpentan-3-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
No complete, experimentally verified ¹H NMR dataset for 2-Phenylpentan-3-one was found in

the public domain at the time of this compilation. Predicted data based on structure-correlation

is presented below for guidance.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.20 m 5H C₆H₅-

~3.85 q 1H -CH(Ph)-

~2.55 q 2H -C(O)CH₂-

~1.40 d 3H -CH(CH₃)-

~1.05 t 3H -CH₂CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific peak list for 2-Phenylpentan-3-one is not readily available, the PubChem

database indicates the existence of ¹³C NMR data.[2] Based on analogous compounds and

spectral prediction, the following chemical shifts can be anticipated:

Chemical Shift (δ) ppm Assignment

~212 C=O (Ketone)

~140 C (Quaternary, Phenyl)

~129 CH (Phenyl)

~128 CH (Phenyl)

~127 CH (Phenyl)

~55 -CH(Ph)-

~35 -C(O)CH₂-

~15 -CH(CH₃)-

~8 -CH₂CH₃

Infrared (IR) Spectroscopy
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The presence of a vapor phase IR spectrum is noted in the PubChem database.[2] Key

absorption bands characteristic of the functional groups in 2-Phenylpentan-3-one are

expected in the following regions:

Wavenumber (cm⁻¹) Intensity Assignment

~3080 - 3030 m C-H stretch (Aromatic)

~2970 - 2870 s C-H stretch (Aliphatic)

~1715 s C=O stretch (Ketone)

~1600, ~1495, ~1450 m-w C=C stretch (Aromatic ring)

Mass Spectrometry (MS)
GC-MS data for 2-Phenylpentan-3-one is available, indicating a molecular ion peak and

characteristic fragmentation patterns.[2]

m/z Relative Intensity (%) Assignment

162 [M]⁺ Molecular Ion

105
[C₆H₅CHCH₃]⁺ (Benzylic

cation)

77 [C₆H₅]⁺ (Phenyl cation)

57
[C(O)CH₂CH₃]⁺ (Propionyl

cation)

29 [CH₂CH₃]⁺ (Ethyl cation)

Experimental Protocols
Detailed experimental methodologies for acquiring the spectroscopic data are provided below.

These represent standard protocols for the analysis of ketones and aromatic compounds.

NMR Spectroscopy
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Sample Preparation:

Approximately 10-20 mg of purified 2-Phenylpentan-3-one is accurately weighed and

dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz or higher for ¹H.

For ¹H NMR, the spectral width is typically set to 12-16 ppm. Data is acquired with a

sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:

For liquid samples, a thin film is prepared by placing a drop of the neat compound between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry

KBr powder and pressing the mixture into a translucent disk.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
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A background spectrum of the empty sample holder (or KBr pellet without the sample) is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or

acetonitrile).

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into

the GC inlet.

Instrumentation and Data Acquisition:

For GC-MS, the sample is vaporized and separated on a capillary column (e.g., DB-5ms).

The separated components are then introduced into the mass spectrometer.

Electron Ionization (EI) at 70 eV is a common method for generating ions.

The mass analyzer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion

and fragment ions.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of 2-Phenylpentan-3-one is

depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 2-Phenylpentan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenylpentan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023645#spectroscopic-data-nmr-ir-ms-for-2-
phenylpentan-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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